Methylmagnesium Iodide

Vue d'ensemble

Description

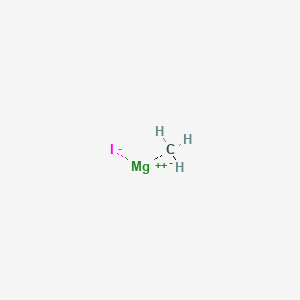

Methylmagnesium iodide is an organomagnesium compound and a type of Grignard reagent. It is represented by the chemical formula CH₃MgI. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the creation of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylmagnesium iodide is typically prepared by reacting methyl iodide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3I+Mg→CH3MgI

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity of the product.

Analyse Des Réactions Chimiques

Reactions with Carbonyl Compounds

Methylmagnesium iodide reacts with carbonyl-containing substrates to form alcohols, with the reaction pathway dependent on the carbonyl type:

Key Observations :

-

Reactions are highly sensitive to moisture and require anhydrous conditions .

-

Diastereoselectivity arises from preferential nucleophilic attack on one face of the carbonyl .

Halogenation Reactions

This compound facilitates halogenation via SN2 substitution, particularly with mesylates (methyl sulfonate esters):

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Mesylates (R-OMs) | Alkyl iodides (R-I) | 0°C, 5 min | 75–92% |

| Bromides (R-Br) | Alkyl iodides (R-I) | Room temperature | 18–29% |

Mechanistic Insight :

-

The reaction proceeds via a stereospecific SN2 pathway, minimizing elimination products at lower temperatures .

-

MgI₂, formed in situ during Grignard preparation, acts as the iodide source .

Unusual Reactivity Modes

This compound exhibits atypical reaction pathways under specific conditions:

-

Reaction with Propiolate Esters :

Generates dianions when reacted with methyl propiolate, enabling further functionalization .

Workup and Byproduct Management

Post-reaction hydrolysis is critical for isolating alcohols:

Comparative Reactivity

| Reagent | Reactivity | Stability | Preferred Use |

|---|---|---|---|

| CH₃MgI | High | Moderate | SN2 substitutions, diastereoselective additions |

| CH₃MgBr | Moderate | High | Standard Grignard reactions |

| CH₃Li | Very High | Low | Highly reactive substrates |

Industrial Relevance :

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Synthesis of Alcohols and Ethers

Methylmagnesium iodide is extensively used in the synthesis of alcohols through nucleophilic addition to carbonyl compounds. For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This reaction is critical in synthesizing complex organic molecules.

Case Study: Synthesis of C-11 Sec-Alcohols

A notable application was demonstrated in a study where this compound was synthesized from [C-11]methyl iodide. It was used to produce C-11-sec-alcohols via reactions with benzaldehyde and 3-phenylpropionaldehyde, achieving a radiochemical yield of 18-29% within 18 minutes . This method exemplifies the efficiency of this compound in radiolabeling organic compounds for medical imaging.

2. Preparation of Cyclopropanols

This compound can also facilitate the preparation of cis-1,2-dialkylcyclopropanols when reacted with titanium(IV) alkoxide and carboxylic esters. This reaction highlights its versatility in creating cyclic compounds essential for various applications in medicinal chemistry .

Applications in Materials Science

1. Polymer Chemistry

In polymer science, this compound is employed to initiate polymerization reactions. It acts as a nucleophile that can react with electrophilic monomers, leading to the formation of new polymeric materials with tailored properties.

2. Surface Characterization

This compound has been utilized in the characterization of thin organic films using Fourier-transform infrared (FTIR) spectroscopy. This application allows researchers to gain insights into the composition and structure of organic coatings, which are critical for electronic and photonic applications .

Data Table: Key Applications of this compound

Mécanisme D'action

The mechanism of action of methylmagnesium iodide involves its nucleophilic addition to electrophilic carbon atoms in carbonyl compounds. The carbon-magnesium bond is highly polarized, with the carbon carrying a partial negative charge, making it a strong nucleophile. This allows it to attack the electrophilic carbon in carbonyl groups, leading to the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

- Methylmagnesium Bromide (CH₃MgBr)

- Methylmagnesium Chloride (CH₃MgCl)

- Methyllithium (CH₃Li)

Comparison:

- Reactivity: Methylmagnesium iodide is generally more reactive than its bromide and chloride counterparts due to the weaker carbon-iodine bond.

- Stability: Methyllithium is more reactive than this compound but less stable and more difficult to handle.

- Applications: While all these compounds are used in similar types of reactions, the choice of reagent often depends on the specific reaction conditions and desired outcomes.

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Activité Biologique

Methylmagnesium iodide (CH₃MgI) is a Grignard reagent widely used in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its interactions, effects on various biological systems, and relevant case studies.

This compound is a highly reactive organomagnesium compound that acts as a nucleophile. It readily reacts with electrophiles, facilitating various chemical transformations. The mechanism of action involves the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have shown that this compound can influence cell proliferation and apoptosis in cancer cells. For instance, it has been used to synthesize vitamin D analogs that exhibit anti-proliferative properties in breast cancer cell lines such as MCF-7 .

- Cholesterol Metabolism : Research indicates that this compound can modify cholesterol derivatives, suggesting potential implications in cholesterol metabolism and related disorders .

- Nucleoside Synthesis : The compound has been utilized in synthesizing nucleosides with branched sugars, which may exhibit unique biological activities .

1. Anticancer Properties

A study investigated the effects of this compound-derived compounds on MCF-7 breast cancer cells. The results indicated that certain synthesized analogs exhibited similar transcriptional activities to natural vitamin D, influencing genes associated with cell growth regulation. Table 1 summarizes the findings:

| Compound | EC50 (M) | VDR Binding Affinity (IC50 M) |

|---|---|---|

| 1,25D3 | 3.02x10⁻⁹ | 1.24x10⁻⁹ |

| 3a | 5.60x10⁻⁹ | 2.73x10⁻⁸ |

| 3b | 2.96x10⁻⁹ | 1.57x10⁻⁸ |

The data show that while the binding affinities of the synthesized compounds were lower than that of the natural hormone, their biological effects were significant, indicating therapeutic potential in breast cancer treatment .

2. Cholesterol Derivatives

In another study, this compound was reacted with cholesterol α-oxide to produce various methylated steroid hydrocarbons . This reaction highlights its utility in modifying sterol structures, which may impact their biological functions.

3. Nucleosides and Biological Activity

The synthesis of nucleosides using this compound has been explored for their potential antiviral activities. Compounds synthesized from this reagent showed promising results in preliminary biological assays, indicating their potential as therapeutic agents against viral infections .

Propriétés

IUPAC Name |

magnesium;carbanide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWPONVCMVLXBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015526 | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-64-6 | |

| Record name | Magnesium, iodomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, iodomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does methylmagnesium iodide react with ketones?

A1: this compound adds to the carbonyl group of ketones, forming a new carbon-carbon bond and generating a tertiary alcohol upon hydrolysis. [, , , ]

Q2: Can this compound react with other functional groups besides ketones?

A2: Yes, this compound can react with a variety of functional groups including aldehydes, esters, nitriles, epoxides, and even some activated halides. [, , , , , , ]

Q3: Are there examples of unexpected reactions with this compound?

A3: Yes, some reactions deviate from typical Grignard additions. For example, this compound can induce ring-opening reactions with certain cyclic diones [] or promote unusual methyl insertion reactions with specific spiro[cyclohexan-1,3'-3'H-indole] derivatives. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is CH3MgI, and the molecular weight is 142.32 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided articles don't present specific spectroscopic data for CH3MgI itself, they often characterize the products formed in reactions with this compound using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ]

Q6: In what solvents is this compound typically prepared and used?

A6: this compound is typically prepared and used in ethereal solvents like diethyl ether, tetrahydrofuran (THF), or dimethoxyethane (DME). [, , , , ]

Q7: What are the stability considerations for this compound?

A7: this compound is highly sensitive to moisture and air, reacting vigorously with water and oxygen. It should be handled under an inert atmosphere, such as argon or nitrogen, and used immediately after preparation. [, ]

Q8: Is this compound used as a catalyst in any of the mentioned research?

A8: The provided research primarily employs this compound as a stoichiometric reagent rather than a catalyst.

Q9: Can you elaborate on the role of this compound in the synthesis of (±)-cannabidiol?

A9: In the synthesis of (±)-cannabidiol, this compound is crucial for the demethylation of (±)-cannabidiol dimethyl ether, achieved by heating the ether with an excess of dry this compound at elevated temperatures. This demethylation method proved vital in overcoming the limitations of traditional acidic or basic reagents. []

Q10: Is computational chemistry used to study this compound or its reactions?

A10: The provided articles primarily focus on experimental aspects. While they don't delve into computational studies on this compound itself, they occasionally utilize X-ray diffraction analysis to determine the structures of complex reaction products. [, , ]

Q11: How does modifying the Grignard reagent, by using a different alkyl or aryl group instead of methyl, influence the reaction outcome?

A11: Changing the Grignard reagent can significantly impact the reaction. For instance, using phenylmagnesium bromide instead of this compound with certain halotropolone methyl ethers leads to the formation of different products, including substituted tropones and benzophenones. []

Q12: Are there specific formulation strategies mentioned for this compound?

A12: The articles primarily focus on synthetic applications and don't delve into specific formulation strategies for this compound.

Q13: Are there specific recommendations for handling waste containing this compound?

A13: this compound is highly reactive and should be quenched carefully following established safety protocols. Waste containing Grignard reagents should be handled and disposed of according to local regulations and guidelines for hazardous waste.

Q14: What is the historical significance of Grignard reagents like this compound in organic chemistry?

A15: The discovery of Grignard reagents in the early 20th century revolutionized organic synthesis. Their ability to form new carbon-carbon bonds under relatively mild conditions opened up vast possibilities for constructing complex molecules. [, ]

Q15: Are there cross-disciplinary applications of this compound or its reaction products?

A16: While the provided articles focus on synthetic chemistry, the resulting molecules from reactions with this compound can have applications in various fields. For example, the synthesis of (±)-cannabidiol, a significant component of cannabis with potential therapeutic properties, highlights the broader impact of Grignard chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.